molecular formula C13H14ClNO2S B285965 [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid

[1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid

Cat. No. B285965
M. Wt: 283.77 g/mol
InChI Key: KEEWFEJJWDLDDI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid, also known as CTCA, is a chemical compound that has gained attention in the scientific community due to its potential as a therapeutic agent. CTCA is a member of the cyclohexylamine family and has a molecular weight of 277.78 g/mol.

Mechanism of Action

The exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid is not fully understood. However, it is thought to act through several different pathways. [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of matrix metalloproteinases (MMPs), enzymes involved in the breakdown of extracellular matrix proteins. Additionally, [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been found to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
[1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been found to have several biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in animal models of arthritis and neuropathic pain. Additionally, [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been found to reduce the expression of MMPs in cancer cells, which may contribute to its anti-cancer effects.

Advantages and Limitations for Lab Experiments

One advantage of using [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid in lab experiments is its relatively low toxicity. In animal studies, [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been found to have a low acute toxicity and no significant adverse effects on organ function or body weight. Additionally, [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid is relatively easy to synthesize and purify, making it a cost-effective option for researchers.
However, there are also limitations to using [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid in lab experiments. One limitation is its low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings. Additionally, the exact mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid. One area of interest is its potential as a therapeutic agent for inflammatory conditions, such as arthritis and neuropathic pain. Additionally, further research is needed to fully understand the mechanism of action of [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid and to identify potential targets for its use in cancer therapy. Finally, there is potential for the development of new [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid analogs with improved solubility and potency.
In conclusion, [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid is a chemical compound with potential as a therapeutic agent for a variety of conditions. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand the potential of [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid as a therapeutic agent.

Synthesis Methods

The synthesis of [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid involves the reaction of 5-chlorothiophene-2-carboxylic acid with cyclohexylamine, followed by the addition of sodium cyanide. The resulting compound is then purified through a series of chromatographic techniques. The yield of [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid is typically around 50%.

Scientific Research Applications

[1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been found to have potential as a therapeutic agent for a variety of conditions. It has been shown to have anti-inflammatory and analgesic effects in animal models of arthritis and neuropathic pain. Additionally, [1-(5-Chlorothien-2-yl)cyclohexyl](cyano)acetic acid has been found to have anti-cancer effects in vitro and in vivo. It has been shown to inhibit the growth of several types of cancer cells, including breast, lung, and colon cancer cells.

properties

Molecular Formula

C13H14ClNO2S

Molecular Weight

283.77 g/mol

IUPAC Name

2-[1-(5-chlorothiophen-2-yl)cyclohexyl]-2-cyanoacetic acid

InChI

InChI=1S/C13H14ClNO2S/c14-11-5-4-10(18-11)13(6-2-1-3-7-13)9(8-15)12(16)17/h4-5,9H,1-3,6-7H2,(H,16,17)

InChI Key

KEEWFEJJWDLDDI-UHFFFAOYSA-N

SMILES

C1CCC(CC1)(C2=CC=C(S2)Cl)C(C#N)C(=O)O

Canonical SMILES

C1CCC(CC1)(C2=CC=C(S2)Cl)C(C#N)C(=O)O

Origin of Product

United States

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